molecular formula C16H20N6O2S B2953945 2-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine CAS No. 1014095-45-4

2-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine

Cat. No.: B2953945
CAS No.: 1014095-45-4
M. Wt: 360.44
InChI Key: AVHPTZGAZLAFJA-UHFFFAOYSA-N
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Description

2-(((5-(3-Methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine is a complex organic molecule with potential applications in various fields like chemistry, biology, medicine, and industry. The compound features a combination of pyrazole, triazole, and pyridine rings, which are known for their versatile chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine typically involves multi-step reactions. Here’s a streamlined pathway:

  • Formation of 3-methoxy-1-methyl-1H-pyrazole: : React 3-methoxy-1H-pyrazole with methylating agents in the presence of a base.

  • Synthesis of 5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole: : This involves reacting the pyrazole derivative with appropriate triazole-forming agents under controlled conditions.

  • Introduction of Thioether Linkage: : React the triazole derivative with a thiol reagent to introduce the thioether group.

  • Attachment to Pyridine Ring: : The final step involves the nucleophilic substitution reaction to attach the triazole-thiol intermediate to a pyridine derivative.

Industrial Production Methods

For large-scale production, the processes would likely involve:

  • Optimization of reaction conditions to increase yield.

  • Use of catalytic processes to streamline steps.

  • Implementation of automated, continuous-flow systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The sulfur atom in the thioether group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : The nitro group (if present) in the pyridine ring can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

  • Substitution: : The methoxy groups on the pyrazole and pyridine rings can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing agents: Tin(II) chloride, iron powder.

  • Nucleophiles: Halides, amines.

Major Products Formed

  • Oxidation products: Sulfoxides, sulfones.

  • Reduction products: Amino derivatives.

  • Substitution products: Varied, depending on nucleophile used.

Scientific Research Applications

Chemistry

  • Synthesis of novel heterocyclic compounds.

  • Investigating reactivity patterns of multi-ring systems.

Biology

  • As a ligand in coordination chemistry studies.

  • Exploring potential as an enzyme inhibitor.

Medicine

  • Development of pharmaceuticals targeting specific biological pathways.

Industry

  • Use as an intermediate in the synthesis of complex organic materials.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on the application:

  • Molecular Targets: : Can bind to metal ions, enzymes, or receptors.

  • Pathways Involved: : Influences pathways involving sulfur and nitrogen atoms, crucial for biological activity.

Comparison with Similar Compounds

Uniqueness

2-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine is unique due to its combination of pyrazole, triazole, and pyridine rings, which confer diverse chemical reactivity and potential biological activity.

Similar Compounds

  • Pyrazole Derivatives: : Common in pharmaceuticals for their anti-inflammatory and analgesic properties.

  • Triazole Derivatives: : Widely used in antifungal agents.

  • Pyridine Derivatives: : Found in a variety of drugs, including antibiotics and anticancer agents.

Hope that sparked some scientific curiosity! Feel free to dive deeper into any particular section.

Properties

IUPAC Name

2-[[4-(2-methoxyethyl)-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O2S/c1-21-10-13(15(20-21)24-3)14-18-19-16(22(14)8-9-23-2)25-11-12-6-4-5-7-17-12/h4-7,10H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHPTZGAZLAFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C2=NN=C(N2CCOC)SCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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